REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](S([O-])(=O)=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:16]([O-:19])(=[O:18])=[O:17])[CH:8]=2)[CH:3]=1.[Na+].[Na+].[OH-:22].[Na+]>O>[OH:1][C:2]1[C:11]([OH:22])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:16]([OH:19])(=[O:18])=[O:17])[CH:8]=2)[CH:3]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
348 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
hydrogenated triphenyl
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dehydrated mixture was reacted at 270° C. for 1.5 hours in a nitrogen stream
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to separate the reaction medium layer
|
Type
|
CUSTOM
|
Details
|
precipitated with an acid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 g | |
YIELD: PERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |